

Advanced Protocol: Utilizing 3-(Methylsulfanyl)cyclohexan-1-amine in Kinase Inhibitor Design

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Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | 3-(Methylsulfanyl)cyclohexan-1-amine |
| CAS No.: | 1315365-18-4 |
| Cat. No.: | B1524493 |

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Abstract

This application note details the strategic deployment of **3-(methylsulfanyl)cyclohexan-1-amine** (CAS: 1315365-18-4) as a high-value intermediate in the synthesis of type I and type II kinase inhibitors. Unlike static hydrophobic moieties, the 3-methylsulfanyl (thiomethyl) group serves as a versatile "metabolic handle," allowing medicinal chemists to rapidly generate a polarity sweep (sulfide

sulfoxide

sulfone) from a single precursor. This guide provides optimized protocols for the synthesis, stereochemical resolution, and chemoselective oxidation of this scaffold, ensuring precise control over Structure-Activity Relationship (SAR) exploration.

Part 1: Strategic Rationale & SAR Logic

In kinase inhibitor design, the solvent-exposed regions of the ATP-binding pocket often tolerate bulk but require precise physicochemical tuning to optimize oral bioavailability and membrane permeability.

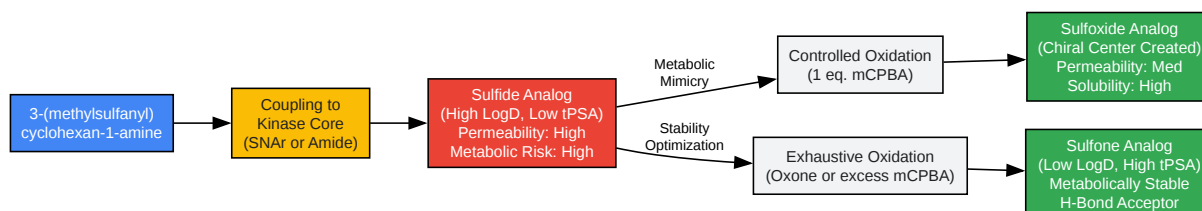
The "Sulfur Sweep" Strategy

The 3-(methylsulfanyl)cyclohexyl moiety offers a unique advantage over standard alkyl or ether substitutions:

- **Lipophilicity Modulation:** The parent thioether (-SMe) is highly lipophilic, aiding cell penetration.
- **Metabolic Liability vs. Stability:** The sulfur atom is a "soft" metabolic spot, prone to oxidation by FMO (Flavin-containing monooxygenase) and CYP450 enzymes.
- **Late-Stage Diversification:** Instead of synthesizing three separate analogs de novo, the thioether-linked inhibitor can be selectively oxidized post-coupling to yield the sulfoxide (chiral, polar) and sulfone (achiral, highly polar, metabolically stable) analogs.

Graphviz Diagram: The Sulfur SAR Decision Tree

The following diagram illustrates the workflow for utilizing this intermediate to tune physicochemical properties (LogD and tPSA).



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Caption: Workflow for generating a polarity sweep from a single thioether progenitor.

Part 2: Synthetic Protocols

Synthesis of the Intermediate

Commercial availability of pure cis or trans isomers is often limited. The following protocol describes the de novo synthesis and separation.

Reaction Scheme:

- Conjugate Addition: Cyclohex-2-en-1-one + NaSMe

3-(methylsulfanyl)cyclohexan-1-one.

- Reductive Amination: Ketone + NH₄OAc + NaBH₃CN

3-(methylsulfanyl)cyclohexan-1-amine (mixture of cis/trans).

Step-by-Step Protocol: Reductive Amination

Reagents: 3-(methylsulfanyl)cyclohexan-1-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq), Methanol (anhydrous).

- Dissolution: Dissolve 3-(methylsulfanyl)cyclohexan-1-one (5.0 g, 31.6 mmol) in anhydrous MeOH (50 mL).
- Imine Formation: Add Ammonium Acetate (24.3 g, 316 mmol) in one portion. Stir at room temperature for 2 hours under N₂. Note: Ensure the flask is vented through a needle to avoid pressure buildup.
- Reduction: Cool the mixture to 0°C. Carefully add NaBH₃CN (2.98 g, 47.4 mmol) portion-wise.
 - Critical Control: Maintain temperature <5°C to minimize side reactions.
- Workup: Stir overnight at RT. Quench with 6N HCl (to pH < 2) to destroy excess hydride and hydrolyze boron complexes. Basify with NaOH to pH > 12.
- Extraction: Extract with DCM (3x). The amine is in the organic layer.^[1] Dry over Na₂SO₄ and concentrate.

Stereochemical Resolution (Cis/Trans Separation)

The reductive amination typically yields a ~1:1 to 3:1 mixture of diastereomers. Separation is critical as kinase pockets are stereoselective.

- Method A (Chromatography): Flash chromatography on silica gel using a gradient of DCM:MeOH:NH₄OH (90:9:1). The cis-isomer (amine and sulfide on same side) typically elutes later due to intramolecular H-bonding interactions with silica.
- Method B (Crystallization): Formation of the HCl salt. Dissolve crude oil in EtOH, add 4M HCl in dioxane. The trans-isomer hydrochloride often crystallizes preferentially.

Part 3: Coupling & Chemoselective Oxidation

Once the amine is coupled to the kinase core (e.g., a 2-chloropyrimidine via S_NAr), the sulfur moiety can be modified.

Protocol: Selective Oxidation to Sulfoxide

To generate the sulfoxide metabolite mimic without over-oxidation to the sulfone.

Reagents: Sulfide-linked Inhibitor (1.0 eq), mCPBA (1.05 eq, 77% max purity), DCM, NaHCO₃.

- Preparation: Dissolve the inhibitor in DCM at 0°C.
- Addition: Add mCPBA (meta-chloroperoxybenzoic acid) as a solution in DCM dropwise over 30 minutes.
 - Why? Slow addition prevents local excess of oxidant, which causes sulfone formation.
- Quench: After 1 hour, quench with 10% Na₂S₂O₃ (aq) to remove unreacted peroxide, then wash with sat. NaHCO₃.
- Result: Yields the racemic sulfoxide. Note: Chiral separation (SFC) may be required if the sulfoxide creates a new relevant stereocenter.

Protocol: Exhaustive Oxidation to Sulfone

To generate the highly polar, stable analog.

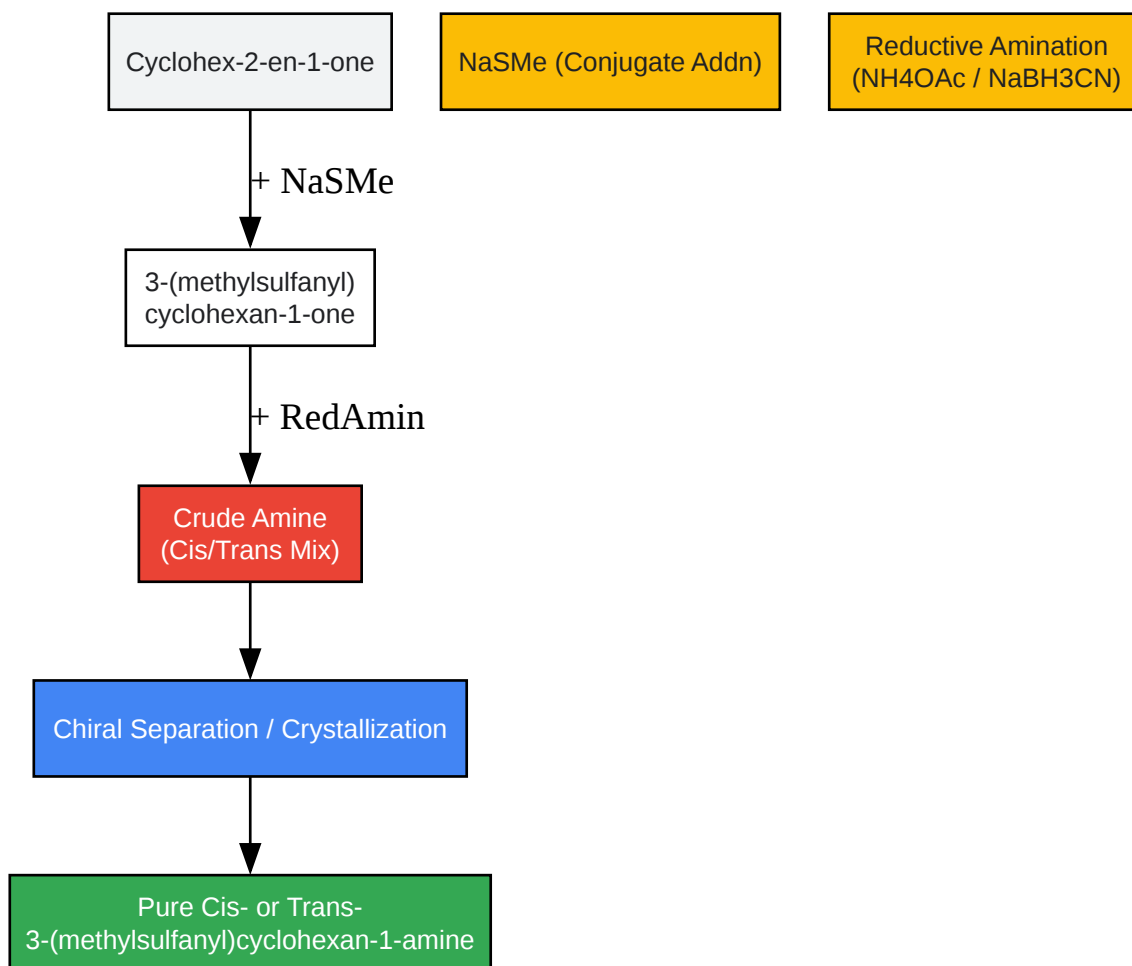
Reagents: Sulfide-linked Inhibitor (1.0 eq), Oxone® (Potassium peroxymonosulfate) (2.0 eq), MeOH/H₂O (1:1).

- Dissolution: Dissolve inhibitor in MeOH/H₂O.
- Oxidation: Add Oxone® solid in one portion. Stir at RT for 4 hours.
 - Validation: Monitor by LCMS. The Sulfone peak (M+32) will appear; the Sulfoxide intermediate (M+16) should disappear.
- Workup: Dilute with water, extract with EtOAc.
 - Advantage:[2] Oxone is chemoselective for sulfur over nitrogen (pyridines/pyrimidines in the kinase core are generally stable, unlike with harsh permanganate conditions).

Part 4: Data Summary & Specifications

| Property | Sulfide (-SMe) | Sulfoxide (-S(O)Me) | Sulfone (-SO ₂ Me) |
|----------------------|------------------------|-----------------------------|-------------------------------|
| Hybridization | sp ³ (bent) | sp ³ (pyramidal) | sp ³ (tetrahedral) |
| H-Bond Donor | No | No | No |
| H-Bond Acceptor | Weak | Strong | Strong |
| LogD (approx change) | Ref | -1.5 to -2.0 | -1.0 to -1.5 |
| Metabolic Stability | Low (FMO substrate) | Medium | High |
| Kinase Binding Role | Hydrophobic fill | H-bond acceptor | Water-bridging |

Part 5: Visualizing the Synthetic Workflow



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Caption: Synthetic route from commodity starting materials to the resolved chiral intermediate.

References

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 - Methodology: "Reductive Amination of Ketones and Aldehydes with Sodium Cyanoborohydride." Borch, R. F., et al. J. Am. Chem. Soc. 1971, 93, 2897.
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 - Methodology: "Chemoselective oxidation of sulfides to sulfones using Oxone." Trost, B. M., & Curran, D. P. Tetrahedron Lett. 1981, 22, 1287.

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- Metabolic Considerations in Drug Design
 - Context: "Sulfur-Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry." [3][4] Feng, M., et al.
 - Source:
- Stereochemical Separation
 - Context: "Synthesis of cis- and trans-3-Aminocyclohexanols..."
 - Source:
- Kinase Inhibitor Design (Thioether usage)
 - Context: Patents describing 3-substituted cyclohexylamines in kinase inhibitors (e.g., MEK/JAK).
 - Source:

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